molecular formula C21H22FN3O3 B6490228 1-ethyl-5-(4-fluorophenyl)-8,8-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione CAS No. 868214-77-1

1-ethyl-5-(4-fluorophenyl)-8,8-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione

Cat. No.: B6490228
CAS No.: 868214-77-1
M. Wt: 383.4 g/mol
InChI Key: VNESLZRCORQBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Core Features 1-Ethyl-5-(4-fluorophenyl)-8,8-dimethyl-pyrimido[4,5-b]quinoline-2,4,6-trione is a polycyclic heteroaromatic compound featuring a fused pyrimido[4,5-b]quinoline scaffold. The core structure comprises a bicyclic pyrimidine ring fused to a quinoline system, with substitutions at positions 1 (ethyl), 5 (4-fluorophenyl), and 8,8 (dimethyl groups).

For example, describes a four-component condensation of aldehydes, amines, dimedone, and barbituric acid using tungstophosphoric acid as a catalyst, yielding structurally similar compounds in 67–92% yields. The ethyl and 4-fluorophenyl substituents likely arise from tailored aldehyde and amine precursors, respectively .

Potential Applications Pyrimido[4,5-b]quinoline derivatives exhibit diverse bioactivities, including antitumor, HIV-1 reverse transcriptase inhibition, and kinase modulation (). The 4-fluorophenyl group may enhance lipophilicity and target binding, as fluorinated aromatic systems are common in drug design .

Properties

IUPAC Name

1-ethyl-5-(4-fluorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-4-25-18-17(19(27)24-20(25)28)15(11-5-7-12(22)8-6-11)16-13(23-18)9-21(2,3)10-14(16)26/h5-8,15,23H,4,9-10H2,1-3H3,(H,24,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNESLZRCORQBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)F)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Fluorophenyl vs.
  • Difluoromethoxy Substitution () : The 2-(difluoromethoxy)phenyl analog introduces additional fluorine atoms, improving metabolic stability but increasing molecular weight (403.4 vs. 423.4) .
  • Hydroxyphenyl vs.

Physicochemical Properties

Property Target Compound 4-Methylphenyl Analog () 4-Hydroxyphenyl Analog ()
Melting Point (°C) >300 (predicted) 294 (crystallized with DMF) >300
Solubility Low (non-polar solvents) Moderate in DMF Higher in polar solvents
LogP (Predicted) ~3.5 ~3.1 ~2.8

Notes:

  • The fluorophenyl group in the target compound increases LogP compared to the hydroxyphenyl analog, favoring membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.